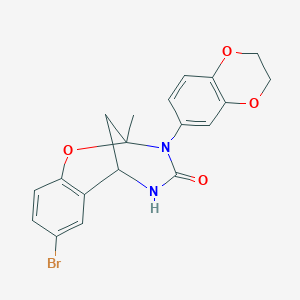![molecular formula C19H20N4O2S B2416624 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide CAS No. 894546-56-6](/img/structure/B2416624.png)
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of thiazine derivative . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Synthesis Analysis
The synthesis of thiazine derivatives can be achieved through various methods . One of the common methods involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazine derivatives include cyclization, aza-Michael addition, and reactions with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using spectroanalytical data such as NMR, IR, and elemental analysis .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The newly synthesized compounds were evaluated for their antimicrobial activity against E. coli, B. mycoides, and C. albicans. Notably, four compounds demonstrated superior antimicrobial activity compared to others .
Medicinal Chemistry
1,3,4-Thiadiazoles, including this compound, have attracted attention in medicinal chemistry due to their diverse biological properties. These properties include anthelmintic, antiarthropodal, antimicrobial, fungicidal, and antisarcoptic activities. Additionally, 1,3,4-thiadiazoles find applications in pharmaceutical and industrial contexts. Their chemical reactivity allows for the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .
Drug Development
Given the increasing incidence of drug-resistant infections, there is a critical need for novel antimicrobial drugs. Compounds like the one may serve as potential leads for drug development. Researchers explore their efficacy against specific pathogens and evaluate their safety profiles .
Industrial Applications
Beyond medicine, 1,3,4-thiadiazoles have industrial applications. Their unique chemical properties make them interesting for various industrial processes, such as catalysis, polymerization, and material science. Further research could uncover additional applications in this domain .
Other Potential Uses
While the specific compound has been primarily studied for its antimicrobial activity, it’s essential to recognize that its structural features may lend themselves to other applications. Researchers may explore its interactions with specific enzymes, receptors, or cellular pathways, potentially leading to novel therapeutic targets or applications.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2,3-dihydropyrido[2,3-b][1,4]thiazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-17(21-14-7-8-14)12-13-3-5-15(6-4-13)22-19(25)23-10-11-26-18-16(23)2-1-9-20-18/h1-6,9,14H,7-8,10-12H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHRCABZXIYEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCSC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)





![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)




![5-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416563.png)
